molecular formula C11H15ClFN B1484742 3-Fluoro-3-[(2-methylphenyl)methyl]azetidine hydrochloride CAS No. 2097978-62-4

3-Fluoro-3-[(2-methylphenyl)methyl]azetidine hydrochloride

Cat. No.: B1484742
CAS No.: 2097978-62-4
M. Wt: 215.69 g/mol
InChI Key: VVARNSGVKYBUOQ-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₀H₁₃ClFN CAS No.: Not explicitly listed in evidence, but structurally related compounds (e.g., 3-fluoro-3-(trifluoromethyl)azetidine hydrochloride, CAS 1803588-53-5) suggest analogous nomenclature and synthesis pathways .

This compound features an azetidine ring substituted at the 3-position with both a fluorine atom and a 2-methylbenzyl group, forming a hydrochloride salt. The 2-methylbenzyl substituent introduces steric bulk and aromaticity, while the fluorine atom modulates electronic properties. Such structural features are critical in medicinal chemistry for optimizing target binding and pharmacokinetics .

Properties

IUPAC Name

3-fluoro-3-[(2-methylphenyl)methyl]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c1-9-4-2-3-5-10(9)6-11(12)7-13-8-11;/h2-5,13H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVARNSGVKYBUOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2(CNC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Fluoro-3-[(2-methylphenyl)methyl]azetidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative data.

Chemical Structure and Properties

The molecular formula for this compound is C11H15ClFNC_{11}H_{15}ClFN, with a molecular weight of approximately 233.70 g/mol. The compound features a fluorinated azetidine ring, which enhances its biological activity through improved binding interactions with various biological targets.

The biological activity of this compound is attributed to several mechanisms:

  • Binding Affinity : The fluorine atom increases the compound's ability to form strong interactions with biological targets, potentially modulating enzyme activity and receptor interactions.
  • Structural Rigidity : The azetidine ring contributes to the compound's conformational stability, influencing its binding affinity and selectivity towards specific targets, such as neurokinin receptors implicated in pain and inflammation pathways.

Antibacterial and Antiviral Properties

Research indicates that this compound exhibits significant antibacterial and antiviral properties, similar to other azetidine derivatives. Preliminary studies have shown efficacy against various bacterial strains and influenza viruses, suggesting potential therapeutic applications in infectious diseases.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that related azetidine derivatives possess anti-proliferative effects against multiple cancer cell lines. For instance, compounds structurally similar to this compound have shown IC50 values in the low micromolar range against various cancer types, indicating promising anticancer activity .

Comparative Analysis of Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Features
3-Fluoro-3-methylazetidine hydrochlorideC4H9ClFNC_4H_9ClFNSimpler structure, lacks phenyl substituent
4-FluorobenzylazetidineC10H12FNC_{10}H_{12}FNDifferent substitution pattern on the azetidine ring
3-Fluoro-3-(2-methylphenyl)methylazetidine hydrochlorideC11H15ClFNC_{11}H_{15}ClFNContains a phenyl substituent enhancing biological activity

Case Studies

  • Antibacterial Efficacy : A study demonstrated that azetidine derivatives exhibited significant growth inhibition against Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 20 to 25 mm .
  • Anticancer Screening : In a comprehensive screening of azetidine derivatives against multiple cancer cell lines (e.g., HEPG2, MCF7), certain compounds showed IC50 values significantly lower than standard controls like doxorubicin, highlighting their potential as novel anticancer agents .

Pharmacokinetics

Pharmacokinetic studies suggest that modifications in the azetidine structure can enhance solubility and bioavailability. The compound's unique structural features may allow for effective oral administration and improved therapeutic outcomes.

Scientific Research Applications

Biological Activities

The biological activity of 3-Fluoro-3-[(2-methylphenyl)methyl]azetidine hydrochloride is attributed to several mechanisms:

  • Binding Affinity: The presence of fluorine enhances the compound's ability to form strong interactions with biological targets, potentially modulating enzyme activity and receptor interactions.
  • Structural Rigidity: The azetidine ring contributes to conformational stability, influencing binding affinity and selectivity towards specific targets, such as neurokinin receptors implicated in pain and inflammation pathways.

Antibacterial and Antiviral Properties

Research indicates that this compound exhibits significant antibacterial and antiviral properties. Preliminary studies have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 20 to 25 mm. Additionally, it has shown potential against influenza viruses, suggesting therapeutic applications in infectious diseases .

Anticancer Activity

In vitro studies have demonstrated that related azetidine derivatives possess anti-proliferative effects against multiple cancer cell lines. For instance, compounds structurally similar to this compound have shown IC50 values in the low micromolar range against various cancer types, indicating promising anticancer activity.

Antibacterial Efficacy: A study demonstrated that azetidine derivatives exhibited significant growth inhibition against bacterial strains like Staphylococcus aureus and Escherichia coli.

Anticancer Screening: In a comprehensive screening of azetidine derivatives against multiple cancer cell lines (e.g., HEPG2, MCF7), certain compounds showed IC50 values significantly lower than standard controls like doxorubicin, highlighting their potential as novel anticancer agents .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Below is a comparative analysis of structurally related azetidine derivatives:

Compound Name Molecular Formula Substituents Molecular Weight Key Features
3-Fluoro-3-[(2-methylphenyl)methyl]azetidine HCl C₁₀H₁₃ClFN 2-methylbenzyl, F 213.67 g/mol High lipophilicity due to aromatic group; potential CNS activity
3-Fluoro-3-methylazetidine HCl (CAS 1375472-05-1) C₄H₈ClFN Methyl, F 147.65 g/mol Compact structure; enhanced solubility but reduced steric bulk
3-Fluoro-3-(trifluoromethyl)azetidine HCl C₄H₆ClF₄N Trifluoromethyl, F 179.54 g/mol Strong electron-withdrawing CF₃ group; may improve metabolic stability
3-Fluoro-3-(2-fluorophenyl)azetidine HCl C₉H₉F₂N 2-fluorophenyl, F 184.17 g/mol Dual fluorine atoms; increased polarity and potential for halogen bonding
3,3-Difluoroazetidine HCl C₃H₆ClF₂N Two F atoms 153.54 g/mol High electronegativity; possible use as a bioisostere for carbonyl groups

Physicochemical Properties

  • Melting Point : Bulky aromatic substituents (e.g., 2-methylbenzyl) typically raise melting points due to enhanced crystal lattice interactions .
  • Solubility : Hydrochloride salts generally improve water solubility; however, the 2-methylbenzyl group may counteract this via hydrophobic effects .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-fluoroazetidine derivatives typically starts from azetidine precursors or related cyclic amines, which undergo fluorination and subsequent substitution reactions to introduce the desired arylmethyl group. The key steps involve:

  • Protection of amine groups when necessary to control reactivity.
  • Fluorination at the 3-position of the azetidine ring using electrophilic fluorinating agents.
  • Introduction of the (2-methylphenyl)methyl substituent through nucleophilic substitution or reductive amination.
  • Conversion to the hydrochloride salt for stability and isolation.

Fluorination Step

A common method for introducing the fluorine atom at the 3-position of azetidine involves the use of N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent in the presence of strong bases such as lithium hexamethyldisilazide (LiHMDS). The reaction is typically performed in tetrahydrofuran (THF) at low temperatures (-78 °C) to control selectivity and yield.

Reagents Solvent Base Temperature Yield (%)
NFSI THF LiHMDS -78 °C 68.4

This fluorination step results in the formation of 3-fluoroazetidine intermediates with good selectivity and moderate yields.

Protection and Purification

Prior to fluorination or substitution, the azetidine nitrogen is often protected using di-tert-butyl dicarbonate (Boc2O) in the presence of sodium bicarbonate or sodium carbonate in aqueous-organic biphasic systems. This step improves the stability of intermediates and facilitates purification.

Reagents Solvent System Temperature Time Yield (%)
Di-tert-butyl dicarbonate THF / H2O 10-25 °C 14 h 75.5-90.0

The product is isolated by liquid-liquid extraction, drying over anhydrous sodium sulfate, and column chromatography using ethyl acetate/petroleum ether mixtures.

Introduction of the (2-methylphenyl)methyl Group

The attachment of the 2-methylphenylmethyl substituent is generally achieved through nucleophilic substitution or reductive amination involving 3-fluoroazetidine intermediates and 2-methylbenzyl halides or related electrophiles.

While specific detailed protocols for this exact substitution on 3-fluoro-3-[(2-methylphenyl)methyl]azetidine are limited in the available literature, analogous reactions with 3-fluoro-3-[(4-fluorophenyl)methyl]azetidine hydrochloride suggest similar methodologies apply, involving:

  • Reaction of 3-fluoroazetidine derivatives with benzyl halides under basic conditions.
  • Use of mild heating or catalytic hydrogenation for reductive amination if aldehydes or ketones are involved.

Example Intermediate Preparation: 3-Fluoro-2-methylaniline

The synthesis of 3-fluoro-2-methylaniline, a potential precursor for the benzyl substituent, is well-documented. It involves the reaction of 3-fluoro-2-methylaniline with triphosgene in dichloromethane under sodium bicarbonate buffering at low temperatures (0–20 °C), yielding the product in approximately 86% yield.

Step Conditions Yield (%) Notes
Reaction with triphosgene DCM, saturated NaHCO3, 0–20 °C, 1 h 86 Formation of carbamoyl chloride intermediate
Extraction and purification DCM extraction, drying, hexane precipitation Isolated as a white salt

This intermediate can be further functionalized to introduce the azetidine ring and fluorine substituent.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Amine protection Di-tert-butyl dicarbonate, NaHCO3/Na2CO3 THF/H2O 10–25 °C 75.5–90.0 Facilitates purification
Fluorination NFSI, LiHMDS THF -78 °C 68.4 Electrophilic fluorination
Benzyl substitution Benzyl halide or aldehyde + reductive amination Various Mild heat Variable Introduces 2-methylphenylmethyl group
Salt formation HCl gas or HCl solution Organic solvent Room temp Quantitative Formation of hydrochloride salt

Research Findings and Considerations

  • The fluorination step is critical and requires low temperatures to avoid side reactions and ensure regioselectivity.
  • Protection of the azetidine nitrogen improves yields and simplifies purification.
  • The choice of base and solvent system significantly affects the reaction efficiency.
  • The final hydrochloride salt form enhances the compound's stability and handling.
  • Yields reported in literature range from moderate to high, typically between 68% and 90% for key steps.

Q & A

Basic: What are the recommended analytical methods for confirming the purity and structure of 3-Fluoro-3-[(2-methylphenyl)methyl]azetidine hydrochloride?

Answer:
To confirm purity, high-performance liquid chromatography (HPLC) is recommended, as demonstrated for structurally related azetidine derivatives (e.g., 98.34% purity via HPLC for n-(3-(azetidin-3-yl)phenyl)methanesulfonamide hydrochloride) . For structural validation, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and mass spectrometry (MS) to verify molecular weight. Cross-referencing with infrared (IR) spectroscopy can further validate functional groups. Safety protocols, including proper PPE and handling in fume hoods, should align with SDS guidelines for similar compounds .

Basic: What solvents are suitable for dissolving this compound in pharmacological assays?

Answer:
Based on solubility data for structurally analogous hydrochlorides (e.g., methyl azetidine-3-carboxylate hydrochloride), dimethyl sulfoxide (DMSO) is effective for stock solutions (>5 mg/mL), while water or methanol can be used for lower concentrations (4 mg/mL in H₂O). Solvent compatibility should be confirmed via preliminary stability tests under assay conditions .

Advanced: How can researchers optimize the synthesis yield of this compound while minimizing by-products?

Answer:
Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, stoichiometry, catalyst loading). For example, flow-chemistry techniques, as used in diphenyldiazomethane synthesis, enhance reproducibility and reduce side reactions . Controlled copolymerization strategies (e.g., P(CMDA-DMDAAC)s synthesis) can also guide optimization of stepwise reactions . Monitor intermediates via thin-layer chromatography (TLC) and isolate pure products using column chromatography.

Advanced: How should researchers address discrepancies in solubility data across different studies?

Answer:
Discrepancies may arise from variations in measurement methods (e.g., gravimetric vs. HPLC-based solubility assays). Standardize protocols using USP guidelines and validate results with multiple techniques. For instance, conflicting solubility reports for similar hydrochlorides (e.g., methyl azetidine-3-carboxylate hydrochloride in DMSO vs. water) highlight the need for solvent pre-saturation and temperature control .

Basic: What safety precautions are necessary when handling this compound?

Answer:
Follow hazard statements (e.g., H302, H318, H400) and precautionary measures (P273, P280) from Safety Data Sheets (SDS) of analogous azetidine hydrochlorides. Use N95 masks, gloves, and eye protection. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced: What strategies can stabilize this compound under varying pH conditions?

Answer:
Conduct stability studies in buffered solutions (pH 1–12) at 25°C and 40°C. For example, related azetidine derivatives show reduced degradation in neutral buffers. Lyophilization or storage in inert atmospheres (argon) can enhance shelf life. Monitor degradation products via LC-MS and adjust formulation accordingly .

Basic: What spectroscopic techniques are most effective for structural confirmation?

Answer:
¹H NMR (500 MHz) identifies fluorine coupling patterns and methylphenyl substituents, while ¹³C NMR confirms azetidine ring integrity. High-resolution MS (HRMS) validates molecular formula (e.g., C₁₂H₁₅ClFN). IR spectroscopy corroborates C-F (1100–1000 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹) .

Advanced: How can contradictions in bioassay data from different pharmacological models be resolved?

Answer:
Replicate assays under standardized conditions (e.g., cell line, incubation time). For example, discrepancies in SSR (serotonin receptor) activity for related compounds may stem from differences in receptor isoform expression or assay sensitivity. Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to cross-validate results .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-3-[(2-methylphenyl)methyl]azetidine hydrochloride
Reactant of Route 2
3-Fluoro-3-[(2-methylphenyl)methyl]azetidine hydrochloride

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